molecular formula C18H19NO6S3 B2923892 4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide CAS No. 896330-57-7

4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide

Cat. No. B2923892
CAS RN: 896330-57-7
M. Wt: 441.53
InChI Key: MUHKRLAUZCWQAS-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Organic Synthesis Building Blocks

This compound can serve as a building block in organic synthesis. Its structure suggests that it could be involved in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . Additionally, the presence of the sulfonyl and furan groups may allow for selective functionalization or cross-coupling with other organic moieties, expanding the versatility of this compound in synthetic chemistry.

Drug Design and Development

The sulfonyl group in this compound is a common feature in many drug molecules, indicating its potential use in drug design and development . It could act as a pharmacophore , interacting with biological targets to modulate their activity. Moreover, the compound’s structural complexity allows for the exploration of structure-activity relationships (SAR) , aiding in the optimization of therapeutic properties .

Neutron Capture Therapy

Boron-containing compounds like this one are explored for their application in neutron capture therapy . This is a type of cancer treatment that targets tumors with high specificity. The compound could potentially be used as a boron carrier , delivering boron atoms to cancerous cells to be activated by neutron beams, causing localized cell death .

Catalysis

The compound’s sulfonyl groups might be involved in catalytic processes , particularly in protodeboronation of boronic esters. This is a valuable transformation in organic synthesis, where the compound could facilitate the removal of boron groups from molecules, streamlining synthetic pathways and improving overall reaction efficiency .

properties

IUPAC Name

4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S3/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHKRLAUZCWQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide

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